molecular formula C34H23NO2 B14641450 1,3-Di(9H-xanthen-9-yl)-1H-indole CAS No. 53924-38-2

1,3-Di(9H-xanthen-9-yl)-1H-indole

Cat. No.: B14641450
CAS No.: 53924-38-2
M. Wt: 477.5 g/mol
InChI Key: HILXLERRUOYZFD-UHFFFAOYSA-N
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Description

1,3-Di(9H-xanthen-9-yl)-1H-indole is a complex organic compound with the molecular formula C27H20N2O3 It is known for its unique structure, which includes both xanthenyl and indole moieties

Preparation Methods

The synthesis of 1,3-Di(9H-xanthen-9-yl)-1H-indole typically involves multi-step organic reactions. One common method includes the reaction of xanthydrol with indole derivatives under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and efficiency.

Chemical Reactions Analysis

1,3-Di(9H-xanthen-9-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized xanthenyl-indole derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1,3-Di(9H-xanthen-9-yl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.

    Industry: The compound is used in the development of materials with specific properties, such as fluorescence and photostability, making it valuable in the production of dyes and sensors.

Mechanism of Action

The mechanism of action of 1,3-Di(9H-xanthen-9-yl)-1H-indole involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the context of its application, such as its use in biological or chemical systems.

Comparison with Similar Compounds

1,3-Di(9H-xanthen-9-yl)-1H-indole can be compared with other similar compounds, such as:

    1,3-Di(9H-xanthen-9-yl)urea: This compound shares the xanthenyl moiety but differs in its core structure, leading to different chemical and biological properties.

    9H-xanthen-9-yl derivatives: These compounds have variations in their functional groups, affecting their reactivity and applications.

    Indole derivatives: Compounds with indole moieties exhibit diverse biological activities, and their comparison highlights the unique properties of this compound.

Properties

CAS No.

53924-38-2

Molecular Formula

C34H23NO2

Molecular Weight

477.5 g/mol

IUPAC Name

1,3-bis(9H-xanthen-9-yl)indole

InChI

InChI=1S/C34H23NO2/c1-6-16-28-22(11-1)27(33-23-12-2-7-17-29(23)36-30-18-8-3-13-24(30)33)21-35(28)34-25-14-4-9-19-31(25)37-32-20-10-5-15-26(32)34/h1-21,33-34H

InChI Key

HILXLERRUOYZFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CN(C5=CC=CC=C54)C6C7=CC=CC=C7OC8=CC=CC=C68

Origin of Product

United States

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